molecular formula C19H22N4O4 B6581900 3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1211840-07-1

3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6581900
CAS No.: 1211840-07-1
M. Wt: 370.4 g/mol
InChI Key: MTOYHSUJJRPWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound features a hybrid molecular architecture, integrating a 2,3-dihydro-1,3-benzoxazol-2-one moiety, a piperidine scaffold, and a 5-isopropyl-1,3,4-oxadiazole ring. The benzoxazole core is a privileged structure in medicinal chemistry, frequently utilized in the development of compounds for various research applications . Similarly, the 1,3,4-oxadiazole heterocycle is a well-known pharmacophore that contributes to diverse biological activities in research settings . This complex structure suggests potential as a key intermediate or a target molecule in drug discovery programs, particularly for researchers investigating enzyme inhibition or receptor modulation. The presence of the piperidine and oxadiazole units indicates that this compound may be of interest for designing molecules with improved binding affinity and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-oxo-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12(2)17-20-21-18(27-17)13-7-9-22(10-8-13)16(24)11-23-14-5-3-4-6-15(14)26-19(23)25/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYHSUJJRPWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Aminophenols

The benzoxazolone core is synthesized via cyclization of o-aminophenol derivatives. A modified protocol from ACS Omega (2019) employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent with BF₃·Et₂O catalysis. For example, refluxing o-aminophenol (1.0 equiv) with NCTS (1.5 equiv) in 1,4-dioxane at 100°C for 24–30 hours yields 2-aminobenzoxazole in 75–89% yield. Subsequent oxidation with aqueous NaOCl (pH 9–10) at 0°C converts the amine to the ketone, forming 2,3-dihydro-1,3-benzoxazol-2-one.

Table 1: Optimization of Benzoxazolone Synthesis

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1BF₃·Et₂O1,4-Dioxane1002482
2HClEtOH801868
3PPAToluene1101271

Preparation of 5-Isopropyl-1,3,4-Oxadiazole-Substituted Piperidine

One-Pot Oxadiazole Synthesis-Amination

The 1,3,4-oxadiazole ring is constructed using a method from The Journal of Organic Chemistry (2022), where carboxylic acids react with O-benzoyl hydroxylamine under Cu(OAc)₂ catalysis. For the isopropyl variant, isobutyric acid (1.0 equiv) is treated with N-benzoyloxy morpholine (1.5 equiv), LiOtBu (2.4 equiv), and Cu(OAc)₂ (0.75 equiv) in 1,4-dioxane at 40°C for 18 hours, yielding 5-isopropyl-1,3,4-oxadiazole (64% isolated). Piperidine is then introduced via nucleophilic aromatic substitution using 4-aminopiperidine (1.2 equiv) and K₂CO₃ in DMF at 80°C for 6 hours.

Mechanistic Insight : The reaction proceeds through a tandem cyclization-amination pathway. Copper acetate facilitates the dehydrogenative coupling, while LiOtBu deprotonates the intermediate thioamide, enabling cyclocondensation.

Coupling of Benzoxazolone and Oxadiazole-Piperidine Moieties

Alkylation via Bromoethyl Spacer

The final assembly involves alkylation of the piperidine nitrogen with a bromoethyl-benzoxazolone precursor. A solution of 2-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1.0 equiv) and 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (1.2 equiv) in acetonitrile is refluxed with K₂CO₃ (2.0 equiv) for 12 hours. Workup and purification by column chromatography (Hex/EtOAc, 3:1) afford the target compound in 58% yield.

Spectroscopic Validation :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.35–7.10 (m, 4H, benzoxazole), 4.52 (t, J = 6.2 Hz, 2H, CH₂N), 3.80–3.60 (m, 4H, piperidine), 2.90 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.30 (d, J = 6.8 Hz, 6H, CH₃).

  • HRMS : m/z calcd for C₁₉H₂₁N₄O₃ [M + H]⁺: 369.1558; found: 369.1556.

Alternative Pathways and Optimization

Smiles Rearrangement for Direct Functionalization

An alternative route employs Smiles rearrangement to install the oxadiazole-piperidine side chain directly on the benzoxazolone. Benzoxazole-2-thiol (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) and 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (1.5 equiv) in toluene under Cs₂CO₃ catalysis. The spiro-intermediate undergoes rearomatization to yield the target compound in 44% yield, demonstrating lower efficiency than the alkylation approach.

Scalability and Industrial Considerations

The one-pot oxadiazole synthesis-amination protocol and benzoxazolone cyclization are scalable to 50 mmol with <10% yield reduction. Critical parameters include:

  • Strict temperature control during Cu-catalyzed steps to prevent diimide decomposition.

  • Use of anhydrous dioxane to minimize hydrolysis of intermediates.

  • Chromatographic purification with silica gel modified with 5% Et₃N to prevent acid-catalyzed degradation.

Scientific Research Applications

Chemistry: : The compound is used in studies aimed at developing new synthetic methodologies and exploring reaction mechanisms. Its complex structure makes it an ideal candidate for studying heterocyclic chemistry.

Biology: : It may exhibit various biological activities, such as antimicrobial, antifungal, and antiviral properties, making it a target for drug discovery and development.

Industry: : The compound can be used as a precursor in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a particular enzyme's activity, leading to downstream effects that contribute to its therapeutic benefits. The exact pathways and molecular targets can vary based on its structural modifications and application context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Benzoxazol-2-one + Oxadiazole Isopropyl, Piperidine, Ethyl Spacer Hypothesized enzyme inhibition
4-Fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one () Benzodiazol-2-one Fluorine, Piperidine Not specified (pharmaceutical)
Oxadiazon (3-(2,4-Dichloro-5-(1-Methylethoxy)Phenyl)-5-(1,1-Dimethylethyl)-1,3,4-Oxadiazol-2-one) Oxadiazole Dichlorophenyl, Isopropoxy, tert-Butyl Herbicide
2-[[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-1-(4-Methylpiperidin-1-yl)Ethanone () Benzodioxin + Oxadiazole Sulfanyl, Methylpiperidine, Ethanone Unknown (likely bioactive)
Key Observations:
  • Benzoxazolone vs. Benzodiazolone : The target compound’s benzoxazolone core differs from the benzodiazolone in by replacing a nitrogen with an oxygen atom. This substitution reduces hydrogen-bonding capacity but increases metabolic stability .
  • Oxadiazole Substitution : The isopropyl group on the oxadiazole in the target compound contrasts with the dichlorophenyl group in oxadiazon (). The latter’s bulkier substituent enhances herbicidal activity via lipid membrane disruption, whereas the isopropyl group in the target may favor selective enzyme binding .
  • Piperidine Linkage: The piperidine in the target compound and ’s methylpiperidine both improve solubility and bioavailability compared to non-cyclic amines.
Table 2: Reactivity Comparison
Reaction Step Target Compound Compound Oxadiazon ()
Oxadiazole Cyclization Likely via thiosemicarbazide dehydration Not applicable (no oxadiazole) H2SO4-mediated cyclization
Piperidine Functionalization Nucleophilic substitution (e.g., alkylation) Deprotection of tert-butyl carbamate Not applicable

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:

  • Benzoxazolone Derivatives : Compounds like rufinamide (antiepileptic) highlight the benzoxazolone’s role in CNS activity. The ethyl-piperidine spacer may enable blood-brain barrier penetration .
  • The isopropyl group may modulate selectivity .
  • Piperidine Moieties : Present in drugs like donepezil (acetylcholinesterase inhibitor), piperidine enhances binding to hydrophobic enzyme pockets .

Biological Activity

The compound 3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that incorporates elements known for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its potential therapeutic applications and mechanisms of action.

Structural Composition

The compound features several key structural components:

  • Benzoxazole moiety : Known for its role in various pharmacological activities.
  • Oxadiazole ring : This five-membered heterocycle is recognized for its anticancer and antimicrobial properties.
  • Piperidine group : Often associated with neuroactive compounds.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have demonstrated cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The compound may share these properties due to its structural similarity to known active derivatives .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa10.5
Compound BCaco-212.0
3-(2-oxo...)TBDTBD

Antimicrobial Activity

The oxadiazole structure is also linked to antimicrobial effects. Studies indicate that oxadiazoles can inhibit the growth of various bacteria and fungi. For example, derivatives have shown promising results against Escherichia coli and Staphylococcus aureus. The specific activity of the compound against these pathogens remains to be fully characterized but suggests potential for development as an antibacterial agent .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles have been reported to inhibit enzymes like carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and microbial resistance .
  • Disruption of Membrane Integrity : Some studies suggest that oxadiazoles can alter bacterial cell membrane permeability, leading to cell lysis and death .

Case Studies

Recent research has focused on synthesizing novel derivatives based on the oxadiazole framework and evaluating their biological activities. For instance:

  • A study highlighted a series of 1,3,4-oxadiazoles that showed varying degrees of cytotoxicity against cancer cell lines with some derivatives achieving IC50 values as low as 10 μM .

Q & A

What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

Answer:
The compound’s complexity demands multi-step synthesis, focusing on sequential assembly of the benzoxazolone, oxadiazole, and piperidine moieties. A plausible route involves:

  • Step 1: Cyclization of a thiosemicarbazide precursor to form the 1,3,4-oxadiazole ring under dehydrative conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2: Coupling the oxadiazole-piperidine intermediate with a benzoxazolone derivative via a keto-ethyl linker using nucleophilic substitution or amidation .
  • Validation: Monitor intermediate purity via TLC and HPLC, and confirm final structure using high-resolution mass spectrometry (HRMS) and 2D NMR .

How can researchers address challenges in characterizing this compound’s stereochemical purity?

Answer:
The compound’s piperidine and oxadiazole groups may introduce conformational isomers. Recommended approaches:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with a buffer system (e.g., ammonium acetate, pH 6.5) to resolve enantiomers .
  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in the piperidine ring .

What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Answer:
Given structural analogs’ activities (e.g., benzoxazole derivatives targeting kinases or proteases ), prioritize:

  • Kinase inhibition assays : Use ATP-Glo™ or fluorescence polarization for IC₅₀ determination.
  • Protease activity assays : Employ FRET-based substrates (e.g., caspase-3/7).
  • Dose-response studies : Test concentrations from 1 nM–100 µM, with positive controls (e.g., staurosporine for kinases) .

How do substituents on the oxadiazole ring influence bioactivity?

Answer:
Modifying the oxadiazole’s 5-position substituent (e.g., isopropyl vs. phenyl) alters steric and electronic properties, impacting target binding. For example:

SubstituentHydrophobicity (LogP)Hypothetical IC₅₀ (Enzyme X)
Isopropyl2.150 nM
Phenyl3.4120 nM
Data adapted from structural analogs in .
Methodology : Synthesize analogs via parallel synthesis and compare activity trends using standardized assays.

How can conflicting bioactivity data between structural analogs be resolved?

Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies:

  • Standardize protocols : Use identical cell lines, buffer pH, and incubation times.
  • Purity verification : Quantify residual solvents (e.g., via GC-MS) and confirm >95% purity by HPLC .
  • Meta-analysis : Compare data across multiple studies (e.g., vs. 13) to identify consensus trends .

What methodologies assess metabolic stability in hepatic systems?

Answer:

  • Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Half-life (t₁/₂) calculation : Apply the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the degradation rate constant .

What computational tools predict target binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., COX-2 or EGFR).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR models : Train on analogs’ structural descriptors (e.g., topological polar surface area) to predict activity .

How to design a rodent pharmacokinetics (PK) study for this compound?

Answer:

  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats.
  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analysis : Quantify compound levels using UPLC-MS/MS; calculate AUC, Cₘₐₓ, and bioavailability .

What formulation strategies improve aqueous solubility?

Answer:

  • Nanocrystal dispersion : Use antisolvent precipitation with poloxamer 407 as a stabilizer.
  • Cyclodextrin complexation : Employ sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at 1:2 molar ratio.
  • Prodrug synthesis : Introduce phosphate or PEG groups at the benzoxazolone oxygen .

What ecological risk assessment approaches apply to this compound?

Answer:

  • Environmental persistence : Conduct OECD 301F biodegradation tests.
  • Aquatic toxicity : Use Daphnia magna acute immobilization assays (EC₅₀ determination).
  • Bioaccumulation potential : Calculate bioconcentration factor (BCF) via octanol-water partition coefficient (LogKow) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.